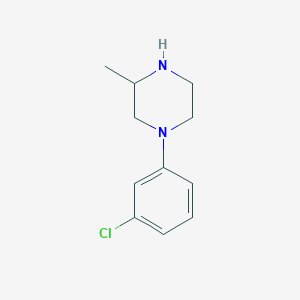

1-(3-Chlorophenyl)-3-methylpiperazine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11/h2-4,7,9,13H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBUTWWFTFQSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445720 | |

| Record name | 1-(3-Chlorophenyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151447-85-7 | |

| Record name | 1-(3-Chlorophenyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Piperazine Derivatives in Contemporary Medicinal Chemistry Research

Piperazine (B1678402), a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern drug design and development. ncats.io Its prevalence in pharmaceuticals stems from a combination of favorable physicochemical properties and versatile biological activities. The piperazine ring is often incorporated into drug candidates to improve their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties. sigmaaldrich.com Its basic nature allows for the formation of salts, which can enhance solubility and stability.

The therapeutic applications of piperazine derivatives are remarkably diverse, spanning a wide spectrum of diseases. These compounds have been successfully developed as antipsychotics, antidepressants, anxiolytics, antihistamines, and anticancer agents. ontosight.ainih.gov The structural flexibility of the piperazine ring allows for the introduction of various substituents at its nitrogen atoms, enabling the fine-tuning of pharmacological activity and target selectivity. This adaptability has made the piperazine scaffold a fertile ground for the discovery of new therapeutic agents.

Table 1: Examples of Marketed Drugs Containing a Piperazine Moiety

| Drug Name | Therapeutic Class |

| Clozapine | Atypical Antipsychotic |

| Vortioxetine | Antidepressant |

| Buspirone | Anxiolytic |

| Cetirizine | Antihistamine |

| Imatinib | Anticancer (Tyrosine Kinase Inhibitor) |

Rationale for In Depth Academic Investigation of 1 3 Chlorophenyl 3 Methylpiperazine

While the parent compound, 1-(3-Chlorophenyl)piperazine (B195711) (mCPP), has been the subject of considerable research, the academic investigation of its 3-methyl derivative, 1-(3-Chlorophenyl)-3-methylpiperazine, appears to be limited. The rationale for its in-depth study, therefore, lies primarily in the principles of medicinal chemistry, particularly in the exploration of structure-activity relationships (SAR).

The addition of a methyl group to the 3-position of the piperazine (B1678402) ring introduces a chiral center, leading to the existence of (R) and (S) enantiomers. This stereochemical element is of significant interest in medicinal chemistry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. A comprehensive investigation would seek to synthesize and characterize these individual enantiomers to understand their differential interactions with biological targets.

Overview of Research Trajectories and Objectives Pertaining to 1 3 Chlorophenyl 3 Methylpiperazine

Comprehensive Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections that lead to readily available starting materials. The primary disconnection strategy involves breaking the C-N bond between the aryl group and the piperazine (B1678402) ring. This leads to two key synthons: a 3-chlorophenyl cation equivalent and a 3-methylpiperazine anion equivalent.

Primary Disconnection:

Target Molecule: this compound

Disconnection: C(aryl)-N bond

Synthons: 3-chlorophenyl cation (A) and 3-methylpiperazine anion (B)

Synthetic Equivalents:

For A : 3-chloroaniline (B41212) or a 1-halo-3-chlorobenzene derivative.

For B : 2-methylpiperazine (B152721).

This primary disconnection suggests a forward synthesis involving the N-arylation of 2-methylpiperazine with a suitable 3-chlorophenyl electrophile.

A secondary retrosynthetic approach involves the disconnection of the piperazine ring itself. This can be envisioned through the cleavage of two C-N bonds, leading to acyclic precursors.

Secondary Disconnection:

Target Molecule: this compound

Disconnection: Piperazine ring C-N bonds

Synthons: This can lead to various combinations of smaller building blocks. A plausible disconnection points towards N-(3-chlorophenyl)ethylenediamine and a propylene (B89431) oxide equivalent or a related three-carbon unit.

Synthetic Equivalents: N-(3-chlorophenyl)ethylenediamine and a propylene-based dielectrophile.

This secondary analysis points towards a convergent synthesis where the piperazine ring is constructed from acyclic precursors, incorporating the 3-chlorophenyl moiety from the outset.

Exploration of Established Synthetic Pathways for this compound

Several established synthetic routes to 1-(3-chlorophenyl)piperazine (B195711) and its derivatives have been reported, primarily relying on the N-arylation of a pre-formed piperazine ring. One of the most common methods involves the reaction of a piperazine derivative with an activated aryl halide.

A widely utilized approach for the synthesis of the parent compound, 1-(3-chlorophenyl)piperazine, involves a multi-step process starting from diethanolamine (B148213). This method, while not directly producing the 3-methyl derivative, establishes a foundational pathway. The key steps are:

Formation of a bis(2-chloroethyl)amine (B1207034) derivative: Diethanolamine is treated with a chlorinating agent, such as thionyl chloride, to produce bis(2-chloroethyl)amine hydrochloride.

Cyclization with an aniline: The resulting bis(2-chloroethyl)amine hydrochloride is then reacted with 3-chloroaniline to form 1-(3-chlorophenyl)piperazine. This reaction is typically carried out at elevated temperatures in a suitable solvent like xylene.

To synthesize the target molecule, this compound, this established pathway would require the use of a substituted diethanolamine derivative or, more practically, the direct N-arylation of 2-methylpiperazine.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the N-arylation of amines, including piperazines. This palladium-catalyzed cross-coupling reaction allows for the formation of the C(aryl)-N bond under relatively mild conditions with high efficiency. The general scheme for the synthesis of this compound via this method would involve:

Reactants: 2-methylpiperazine and 1-bromo-3-chlorobenzene (B44181) or 1-chloro-3-chlorobenzene.

Catalyst system: A palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., RuPhos).

Base: A strong base such as sodium tert-butoxide is typically employed.

Solvent: Anhydrous organic solvents like toluene (B28343) or dioxane are commonly used.

This method offers the advantage of a one-step N-arylation, often with high yields and good functional group tolerance.

Methodologies for Purification and Advanced Structural Characterization of Synthesized this compound

Following synthesis, the crude product requires rigorous purification to remove unreacted starting materials, reagents, and byproducts. The purified compound is then subjected to advanced analytical techniques to confirm its structure and assess its purity.

Purification Methodologies

The basic nature of the piperazine nitrogen atoms is central to its purification. The crude product can be subjected to an acid-base extraction workup. The organic layer containing the reaction mixture is washed with an acidic aqueous solution, which protonates the basic piperazine product, drawing it into the aqueous layer as a salt. The layers are separated, and the aqueous layer is then basified, causing the purified free base to precipitate or be extracted back into a fresh organic solvent.

Crystallization is another powerful purification technique. The free base can be crystallized from a suitable solvent system. Alternatively, a highly pure crystalline salt, such as the hydrochloride or hydrobromide salt, can be formed by treating the free base with the corresponding acid. google.com For non-crystalline products or for separating closely related impurities, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase, with an eluent system typically composed of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), often with a small amount of a basic modifier (like triethylamine (B128534) or ammonia) to prevent peak tailing. mdpi.com

| Technique | Principle | Typical Implementation |

|---|---|---|

| Acid-Base Extraction | Separation based on the differential solubility of the basic amine and its protonated salt form. | Dissolving crude product in an organic solvent, extracting with aqueous acid, basifying the aqueous layer, and re-extracting the pure product. |

| Crystallization | Formation of a pure solid crystalline lattice from a supersaturated solution. | Dissolving the compound in a hot solvent and allowing it to cool slowly. Often performed on the hydrochloride salt for better crystal formation. google.com |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Using a silica gel column with a gradient of polar and nonpolar solvents. mdpi.com Gas chromatography is also used for analytical separation. researchgate.net |

Advanced Structural Characterization

The definitive identification of this compound relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. nih.gov The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the 3-chlorophenyl ring, typically in the range of 6.8-7.3 ppm. The protons on the piperazine ring would appear as a series of complex multiplets in the aliphatic region (approx. 2.5-3.5 ppm), complicated by the C3-methyl group which renders the ring protons diastereotopic. A doublet corresponding to the methyl group would be expected around 1.1-1.3 ppm, and a broad singlet for the N-H proton would also be present. nih.govscispace.com The ¹³C NMR spectrum would show the expected number of signals for the 11 carbon atoms, with distinct chemical shifts for the aromatic, piperazine ring, and methyl carbons.

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique provides the molecular weight and fragmentation pattern. nih.gov The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₁H₁₅ClN₂). Characteristic fragmentation would involve cleavage of the piperazine ring, leading to identifiable fragment ions. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), and a C-Cl stretching band in the fingerprint region. scispace.com

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons (δ ≈ 6.8-7.3 ppm), Piperazine protons (complex multiplets, δ ≈ 2.5-3.5 ppm), N-H proton (broad singlet), Methyl group (doublet, δ ≈ 1.1-1.3 ppm). nih.govscispace.com |

| ¹³C NMR | Unique signals for all 11 carbons, with aromatic carbons in the δ 115-150 ppm range and aliphatic carbons in the δ 20-60 ppm range. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) for C₁₁H₁₅ClN₂ (m/z ≈ 210/212 for ³⁵Cl/³⁷Cl isotopes). Characteristic fragments from piperazine ring cleavage. nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Characteristic bands for N-H (∼3300 cm⁻¹), C-H (aromatic & aliphatic), C=C (aromatic), and C-Cl bonds. scispace.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Chlorophenyl 3 Methylpiperazine Derivatives

Systematic Modifications of the Chlorophenyl Moiety and Their Pharmacological Impact

The substitution pattern on the phenyl ring of 1-(3-Chlorophenyl)-3-methylpiperazine is a critical determinant of its pharmacological profile. The position, number, and electronic nature of substituents can significantly modulate receptor affinity and functional activity.

Research into related phenylpiperazine derivatives has shown that the presence and location of a chlorine atom on the phenyl ring are crucial for activity at various receptors. For instance, in a series of N-phenylpiperazine derivatives, the introduction of a chlorine atom at the meta-position, as seen in the parent compound, is often associated with significant affinity for serotonin (B10506) and dopamine (B1211576) receptors.

Systematic modifications of this moiety have been explored to probe the structure-activity relationship (SAR). Studies on analogous systems have demonstrated that moving the chloro substituent to the ortho or para position can lead to a decrease in affinity for certain targets, suggesting that the meta-position provides an optimal interaction with the receptor binding pocket. Furthermore, the introduction of a second chloro group, for example, creating a dichlorophenyl derivative, has been shown in some phenylpiperazine series to enhance cytotoxic activity in cancer cell lines nih.gov.

The electronic properties of the substituent also play a pivotal role. Replacing the electron-withdrawing chlorine atom with electron-donating groups, such as a methoxy or methyl group, can drastically alter the pharmacological profile. In many cases, electron-withdrawing groups on the phenyl ring are found to be favorable for the desired biological activity.

The following table summarizes the general impact of chlorophenyl moiety modifications on the activity of phenylpiperazine derivatives, based on findings from related compound series.

| Modification | General Impact on Activity |

| Positional Isomers (ortho, para) | Often leads to decreased affinity compared to the meta-substituted analog. |

| Introduction of a second chloro group | Can enhance certain activities, such as cytotoxicity. |

| Replacement with electron-donating groups | Generally alters the pharmacological profile, often reducing affinity for specific targets. |

Exploration of Substituent Effects on the Piperazine (B1678402) Core of this compound

The piperazine ring of this compound serves as a versatile scaffold for chemical modification, and substituents on this core significantly influence the compound's structure-property relationship (SPR) and pharmacological activity. The two nitrogen atoms of the piperazine ring offer key points for substitution, allowing for the modulation of properties such as basicity, lipophilicity, and steric bulk, all of which can affect receptor interaction and pharmacokinetic profiles.

The N4 nitrogen of the piperazine ring is a common site for modification. The addition of various alkyl and aryl groups can lead to a diverse range of biological activities. For instance, the introduction of a long alkyl chain can increase lipophilicity, which may enhance membrane permeability. However, it can also lead to non-specific binding. The nature of the substituent at N4 can also direct the compound's selectivity towards different receptor subtypes.

The table below illustrates the general effects of substituents on the piperazine core based on studies of related piperazine derivatives.

| Position of Substitution | Type of Substituent | General Effect on Properties and Activity |

| N4 | Alkyl chains | Modulates lipophilicity and can influence receptor selectivity. |

| N4 | Aromatic rings | Can introduce additional binding interactions and alter the overall pharmacological profile. |

| C3 | Varying alkyl groups | Probes steric tolerance of the binding site and can affect conformational preferences. |

Stereochemical Influences on the Biological Activity of this compound Analogs

The presence of a methyl group at the 3-position of the piperazine ring introduces a chiral center, meaning that this compound exists as a pair of enantiomers, (R)- and (S)-1-(3-Chlorophenyl)-3-methylpiperazine. It is a well-established principle in pharmacology that stereochemistry can have a profound impact on the biological activity of a drug molecule nih.govnih.govnih.gov. The two enantiomers of a chiral compound can exhibit different affinities for their biological targets, different metabolic pathways, and even different types of pharmacological activity.

The differential activity of enantiomers arises from the three-dimensional nature of receptor binding sites, which are themselves chiral, being composed of L-amino acids. One enantiomer may fit into the binding site more favorably than the other, leading to a stronger and more effective interaction. This can result in one enantiomer being significantly more potent or having a different pharmacological effect altogether.

The separation of the racemic mixture of this compound into its individual enantiomers, typically achieved through chiral chromatography, is a crucial step in evaluating their individual pharmacological properties nih.gov. Such studies would be essential to fully characterize the stereochemical influences on the biological activity of this compound and its analogs.

Rational Design and Synthesis of Novel Analogs Derived from the this compound Scaffold

The rational design of novel analogs based on the this compound scaffold is a key strategy in medicinal chemistry to develop compounds with improved potency, selectivity, and pharmacokinetic properties. This process involves a deep understanding of the structure-activity relationships (SAR) and the use of computational tools to guide the design of new molecules.

The design process often begins with the identification of a lead compound, in this case, this compound, and an understanding of its interactions with its biological target. Molecular modeling and docking studies can be employed to visualize how the compound binds to its receptor and to identify potential areas for modification.

Based on the SAR data, medicinal chemists can propose modifications to the scaffold. For example, if it is determined that a specific region of the binding pocket is unoccupied, a substituent can be added to the analog to create a new interaction and potentially increase affinity. Similarly, if a part of the molecule is responsible for off-target effects, it can be modified or removed to improve selectivity.

The synthesis of these novel analogs typically involves multi-step chemical reactions. The general synthetic route often starts with the commercially available 1-(3-chlorophenyl)piperazine (B195711) or a related precursor. The introduction of the methyl group at the 3-position and other substituents on the piperazine ring can be achieved through various organic synthesis techniques.

The following table provides a conceptual overview of the rational design and synthesis process for novel analogs of this compound.

| Design Strategy | Rationale | Synthetic Approach |

| Bioisosteric Replacement | To improve physicochemical properties or metabolic stability by replacing a functional group with another that has similar steric and electronic properties. | Modification of the synthetic route to incorporate the bioisosteric group. |

| Fragment-Based Design | To build a new molecule by combining fragments known to bind to the target. | Convergent synthesis where different fragments are prepared separately and then combined. |

| Scaffold Hopping | To replace the core scaffold with a different one while maintaining the key binding interactions. | Development of a completely new synthetic pathway for the new scaffold. |

Development of Quantitative SAR (QSAR) Models for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity libretexts.org. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

The development of a QSAR model for a series of this compound derivatives involves several key steps:

Data Set Selection: A diverse set of analogs with a wide range of biological activities is required.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and lipophilic properties), are calculated for each compound in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques.

While specific QSAR models for this compound derivatives were not found in the reviewed literature, studies on other piperazine series have successfully employed this approach. For example, QSAR models have been developed for piperazine and keto piperazine derivatives as renin inhibitors, identifying key constitutional descriptors that play a vital role in ligand binding openpharmaceuticalsciencesjournal.comresearchgate.net. Similarly, 3D-QSAR models have been created for piperazine-based matrix metalloproteinase inhibitors, providing insights into the steric and electrostatic requirements for binding nih.gov.

A hypothetical QSAR model for this compound derivatives might take the following form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where the descriptors could represent properties such as:

LogP: A measure of lipophilicity.

Molecular Weight: A measure of the size of the molecule.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties.

Electronic parameters (e.g., Hammett constants): To quantify the electron-donating or -withdrawing nature of substituents on the phenyl ring.

The development of robust QSAR models for this series would be a valuable tool for the rational design and optimization of new analogs with enhanced pharmacological profiles.

Computational Chemistry and Molecular Modeling Approaches for 1 3 Chlorophenyl 3 Methylpiperazine

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to interact with a target of interest. These known active molecules, or ligands, are used to build a model that defines the essential chemical features required for binding. This model, often in the form of a pharmacophore, is then used to screen databases for other molecules that possess similar features. nih.gov For a compound like 1-(3-Chlorophenyl)-3-methylpiperazine, an LBVS approach would involve using known high-affinity ligands for targets such as serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT3) to identify it from a larger chemical library. nih.govnih.gov The underlying principle is that molecules with similar structures or properties are likely to have similar biological activities.

Structure-based virtual screening (SBVS) , in contrast, requires the three-dimensional (3D) structure of the biological target, which is typically determined through experimental methods like X-ray crystallography or cryo-electron microscopy. xjtlu.edu.cn This 3D structure is then used to dock a library of compounds into the target's binding site, and a scoring function is used to estimate the binding affinity of each compound. Commercial and public databases, such as ChemDiv and ZINC, contain millions of compounds that can be screened virtually. chemdiv.comresearchgate.net In the context of this compound, SBVS could be employed to screen its interactions against a panel of receptors to predict its primary targets and potential off-target effects.

Molecular Docking Simulations of this compound with Target Receptors

Molecular docking is a more focused computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for predicting the binding mode and affinity of a small molecule, like this compound, to its macromolecular target.

The parent compound, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), is known to bind to serotonin receptors, including the 5-HT3 subtype, and the serotonin transporter. nih.govnih.gov Docking simulations for this compound would therefore logically target the binding sites of these proteins. The process involves preparing the 3D structures of both the ligand and the receptor and using an algorithm to explore various binding poses of the ligand within the receptor's active site.

Docking simulations can reveal the specific orientation (pose) of this compound within the receptor's binding pocket. This allows for the identification of key molecular interactions, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For arylpiperazine derivatives binding to serotonin receptors, crucial interactions often involve specific amino acid residues. For instance, studies on similar ligands binding to the 5-HT1A receptor have highlighted the importance of interactions with aspartate, threonine, serine, and tryptophan residues within the transmembrane helices. nih.gov

The introduction of the methyl group at the 3-position of the piperazine (B1678402) ring is expected to influence the binding mode compared to its parent compound, mCPP. The methyl group adds steric bulk and alters the conformational preferences of the piperazine ring, which could lead to different or more specific interactions with the receptor's "hotspots"—regions within the binding site that contribute most significantly to the binding energy.

Table 1: Potential Key Interactions for Arylpiperazines at Serotonin Receptors

| Interaction Type | Potential Interacting Residue (Example) | Receptor Subtype (Example) |

|---|---|---|

| Hydrogen Bond | Aspartate (Asp) | 5-HT1A |

| Hydrogen Bond | Serine (Ser) | 5-HT1A |

| π-π Stacking | Tryptophan (Trp) | 5-HT1A |

This table is illustrative of typical interactions found for the arylpiperazine class and is based on computational studies of related compounds. researchgate.net

Docking programs use scoring functions to estimate the binding free energy (ΔG) of the ligand-receptor complex, which is correlated with the binding affinity (often expressed as Ki or IC50). A lower binding energy value suggests a higher affinity. By docking this compound against a panel of different receptor subtypes (e.g., various serotonin, dopamine (B1211576), and adrenergic receptors), a theoretical selectivity profile can be generated. This profile helps to predict whether the compound is likely to be a selective agent or a "multi-target" ligand, which can inform its potential therapeutic applications and side-effect profile. For example, structure-activity relationship studies have shown that modifications to the arylpiperazine scaffold can significantly alter the affinity and selectivity for 5-HT1A versus α1-adrenergic receptors. acs.org

Molecular Dynamics Simulations of this compound and Receptor Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations of the this compound-receptor complex can provide deeper insights into the stability of the binding pose and the nature of the interactions.

MD simulations allow for the analysis of the conformational flexibility of both the ligand and the receptor upon binding. For this compound, the piperazine ring can adopt different conformations, such as chair or boat forms. The presence of the 3-methyl substituent can influence this conformational equilibrium. Conformational analysis helps to determine the most energetically favorable shape of the molecule, both in its free state and when bound to a receptor. researchgate.net

By running a simulation for several nanoseconds or longer, the stability of the predicted docking pose can be assessed. Root Mean Square Deviation (RMSD) calculations can track the positional changes of the ligand within the binding site over time. A stable RMSD value suggests that the ligand remains in its initial binding pose, indicating a stable complex. mdpi.com

MD simulations provide a detailed picture of the dynamic interactions between the ligand and the receptor. Interactions that appear transient or are missed in a static docking pose can be identified. For instance, the simulation can reveal the role of water molecules in mediating hydrogen bonds between the ligand and the receptor. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy by considering factors like solvation effects. The dynamic analysis of hydrogen bonds and other interactions over the course of the simulation can highlight which connections are most persistent and therefore most critical for stable binding. rsc.org This detailed characterization is essential for understanding the molecular basis of the compound's activity and for guiding further rational drug design.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(3-chlorophenyl)piperazine (mCPP) |

De Novo Design and Scaffold Hopping Strategies Inspired by this compound

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of novel therapeutic agents. For a scaffold such as this compound, which is a known pharmacophore in various biologically active compounds, these computational strategies can be particularly fruitful. De novo design and scaffold hopping are two prominent in silico techniques used to explore new chemical space and develop novel compounds with improved properties, starting from a known molecular framework.

De novo design , or "from the beginning," involves the computational construction of novel molecules with desired pharmacological properties, often by assembling molecular fragments within the context of a biological target's binding site. When inspired by a lead compound like this compound, the design process can be more focused. The existing scaffold can be used as a template or starting point for generating new ideas. For instance, the piperazine ring, a common motif in medicinal chemistry, can be decorated with various substituents, or its core structure can be modified to enhance binding affinity, selectivity, or pharmacokinetic profiles. ontosight.ai Computational algorithms can suggest novel functional groups or fragments that are complementary to the target's active site, while retaining the key pharmacophoric features of the original molecule.

One common approach in de novo design is to computationally "grow" a molecule from a starting fragment within the binding pocket of a target protein. In the context of this compound, the 3-chlorophenyl group or the methylpiperazine moiety could serve as such a starting point. The software then explores various chemical transformations and additions to build a complete molecule that fits optimally within the binding site. This process can lead to the generation of a virtual library of novel compounds that can be synthesized and tested.

Scaffold hopping is another powerful computational strategy that aims to identify isofunctional molecules with structurally diverse core frameworks. psu.edu This technique is particularly useful for overcoming limitations of an existing scaffold, such as poor metabolic stability, toxicity, or patentability. researchgate.netniper.gov.in Starting with this compound, scaffold hopping algorithms would search for alternative core structures that can maintain the spatial arrangement of the key interacting groups (the 3-chlorophenyl and methyl substituents).

There are several computational approaches to scaffold hopping, including:

Heterocycle replacements: Replacing the piperazine ring with other heterocyclic systems. nih.gov

Ring opening or closure: Modifying the core by breaking or forming ring structures. nih.gov

Topology-based hopping: Identifying scaffolds with similar 3D shapes and electrostatic properties, even if their 2D structures are very different. researchgate.net

For example, the piperazine core of this compound could be replaced with other cyclic amines or even non-amine scaffolds that preserve the geometric orientation of the phenyl and methyl groups. The goal is to discover new chemotypes that mimic the biological activity of the original compound but possess a distinct chemical structure. psu.edu

The following table illustrates hypothetical examples of de novo design and scaffold hopping strategies originating from the this compound scaffold, based on common modifications seen in medicinal chemistry.

| Strategy | Original Scaffold Feature | Proposed Modification | Rationale | Resulting Moiety |

| De Novo Fragment Growth | Methyl group on piperazine | Extension with a hydroxylated alkyl chain | Introduce a hydrogen bond donor to interact with the target protein. | -(CH2)n-OH |

| De Novo Substituent Modification | 3-Chloro substituent on the phenyl ring | Replacement with a trifluoromethyl group | Modulate electronic properties and potentially improve metabolic stability. | -CF3 |

| Scaffold Hopping: Heterocycle Replacement | Piperazine ring | Replacement with a homopiperazine (B121016) ring | Alter ring conformation and basicity while maintaining key substituent vectors. | 1,4-diazepane |

| Scaffold Hopping: Ring Analogue | Phenyl ring | Replacement with a pyridine (B92270) ring | Introduce a nitrogen atom to alter solubility, metabolic stability, and potential for hydrogen bonding. rsc.org | Pyridyl group |

These computational strategies, when applied to a well-characterized molecule like this compound, can significantly accelerate the drug discovery process. By exploring a vast chemical space in silico, researchers can prioritize the synthesis of compounds with the highest probability of success, ultimately leading to the development of novel and improved therapeutic agents.

Analytical Methodologies for Research and Development of 1 3 Chlorophenyl 3 Methylpiperazine

Advanced Chromatographic Techniques for Isolation, Purity Assessment, and Quantification

Chromatography is an indispensable tool for separating the components of a mixture, making it ideal for isolating 1-(3-Chlorophenyl)-3-methylpiperazine, assessing its purity by detecting and quantifying any related impurities, and determining its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly applied mode for the analysis of piperazine (B1678402) derivatives. google.com In this technique, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase.

A typical RP-HPLC method for analyzing this compound would involve an octadecylsilane (B103800) (C18) column. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. google.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the effective separation of the main compound from both early and late-eluting impurities. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the chlorophenyl chromophore exhibits strong absorbance, typically in the range of 210-254 nm. google.com Method validation is crucial to ensure the reliability of the results. unodc.org

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

While HPLC is suitable for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile or semi-volatile byproducts and impurities that may be present from the synthesis of this compound. Such impurities could include residual starting materials or reaction side-products like 3-chloroaniline (B41212). nih.govcapes.gov.br

In GC-MS, the sample is vaporized and separated based on boiling point and polarity as it passes through a capillary column. rsc.org The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. nih.gov The use of a full-scan GC-MS method allows for the identification of unknown impurities by comparing their mass spectra to established libraries. nih.gov For enhanced sensitivity and specificity, selected ion monitoring (SIM) can be employed.

Table 2: Representative GC-MS Conditions for Impurity Profiling

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu (full scan) |

The presence of a methyl group at the 3-position of the piperazine ring makes this compound a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Since enantiomers can have different pharmacological properties, it is essential to separate and quantify them. nih.gov Chiral chromatography is the primary technique for determining enantiomeric purity. nih.gov

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have demonstrated broad applicability for separating a variety of chiral compounds. mdpi.com The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. The development of a successful chiral separation often requires screening different CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers. nih.gov

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Characterization

Once the compound is isolated and purified, spectroscopic and spectrometric techniques are used to confirm its molecular structure and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules.

¹H NMR: A ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the chlorophenyl ring, the protons on the piperazine ring, and the protons of the methyl group. chemicalbook.comscispace.com The splitting patterns (e.g., singlets, doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons and help to establish connectivity. scispace.com

¹³C NMR: A ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. chemicalbook.com The spectrum would display characteristic resonances for the aromatic carbons, the aliphatic carbons of the piperazine ring, and the methyl carbon. chemicalbook.com

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive structural assignments. nih.gov A COSY spectrum reveals which protons are coupled to each other, while an HSQC spectrum correlates each proton with the carbon atom it is directly attached to. nih.gov These experiments provide a complete and unambiguous map of the molecule's structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 6.8 - 7.3 | 115 - 135 |

| Aromatic C-Cl | - | 134 - 136 |

| Aromatic C-N | - | 150 - 152 |

| Piperazine CH (adjacent to N-Aryl) | 3.2 - 3.4 | 48 - 50 |

| Piperazine CH (adjacent to NH) | 2.8 - 3.1 | 45 - 47 |

| Piperazine CH (methylated) | 2.9 - 3.2 | 52 - 54 |

| Methyl CH₃ | 1.1 - 1.3 | 15 - 18 |

Note: Predicted values are illustrative and based on data from similar structures. Actual values may vary depending on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). nih.gov This technique can distinguish between compounds that have the same nominal mass but different elemental formulas.

Using an ionization technique like Electrospray Ionization (ESI), the molecule is protonated to form a pseudomolecular ion [M+H]⁺. The mass of this ion is then measured by a high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. The measured exact mass is compared to the theoretical exact mass calculated from the elemental formula (C₁₁H₁₅ClN₂), providing definitive confirmation of the compound's molecular formula. nih.gov

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅ClN₂ |

| Ionization Mode | ESI+ |

| Ion Observed | [M+H]⁺ |

| Calculated Exact Mass | 211.09968 |

| Measured Exact Mass | 211.09971 |

| Mass Error | 0.14 ppm |

Note: The measured mass and error are illustrative examples of a typical HRMS result.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation and functional group identification of this compound. These methods provide a detailed fingerprint of the molecule based on the vibrational modes of its constituent bonds.

Infrared (IR) Spectroscopy analysis of this compound is expected to reveal characteristic absorption bands corresponding to its distinct structural motifs: the 3-chlorophenyl group, the piperazine ring, and the methyl group. The N-H stretching vibration of the secondary amine within the piperazine ring typically appears as a moderate band in the 3250-3500 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl group and the piperazine ring are anticipated in the 2800-3000 cm⁻¹ range. Aromatic C-H stretching from the chlorophenyl ring would produce weaker bands above 3000 cm⁻¹.

The aromatic C=C stretching vibrations of the benzene (B151609) ring are expected to produce characteristic sharp peaks in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (meta-substitution) influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can aid in confirming the isomer. The C-N stretching vibrations of the aliphatic and aromatic amine functionalities are typically observed in the 1250-1360 cm⁻¹ and 1250-1340 cm⁻¹ regions, respectively. Finally, the C-Cl stretching vibration from the chlorophenyl group would be evident as a strong band in the lower wavenumber region, generally between 600 and 800 cm⁻¹.

Raman Spectroscopy provides complementary information to IR spectroscopy. Aromatic C-H and C=C stretching vibrations in the chlorophenyl ring are typically strong and sharp in the Raman spectrum. The symmetric "ring breathing" vibration of the benzene ring, often found near 1000 cm⁻¹, is usually a prominent feature. The aliphatic C-H stretching and bending modes of the piperazine and methyl groups are also readily observable. Raman spectroscopy is particularly useful for analyzing solid samples with minimal preparation.

The following table summarizes the expected vibrational bands for this compound, based on data from analogous compounds.

Table 1: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| Piperazine N-H | Stretch | 3250 - 3500 | 3250 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2800 - 3000 | 2800 - 3000 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | 1450 - 1600 | Strong, Sharp |

| Aliphatic C-H | Bend | 1350 - 1470 | 1350 - 1470 | Medium |

| Aromatic C-N | Stretch | 1250 - 1340 | 1250 - 1340 | Medium-Strong |

| Aliphatic C-N | Stretch | 1020 - 1250 | 1020 - 1250 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For this compound, this methodology is of paramount importance due to the presence of a stereocenter at the C3 position of the piperazine ring, which results in the existence of two enantiomers: (R)-1-(3-Chlorophenyl)-3-methylpiperazine and (S)-1-(3-Chlorophenyl)-3-methylpiperazine.

The primary application of X-ray crystallography in this context is the unambiguous determination of the absolute stereochemistry of a single enantiomer. By successfully growing a suitable single crystal of an enantiomerically pure sample (often facilitated by forming a salt with a chiral counter-ion of known configuration), diffraction data can be collected and analyzed. The resulting electron density map allows for the assignment of the absolute configuration (R or S) at the chiral carbon center, which is a critical piece of information for pharmaceutical development and understanding structure-activity relationships.

Beyond stereochemistry, a crystal structure analysis provides a wealth of information about the solid-state conformation of the molecule. This includes precise bond lengths, bond angles, and torsion angles. For the piperazine ring, crystallography can confirm its preferred conformation, which is typically a chair form. The analysis also reveals the orientation of the 3-chlorophenyl and methyl substituents relative to the piperazine ring (i.e., whether they are in axial or equatorial positions).

As of this writing, a search of major crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for this compound. The determination of its crystal structure would be a valuable contribution to fully characterize this compound.

Development of Bioanalytical Assays for Preclinical Research Samples (e.g., tissue, plasma in animals)

The quantification of this compound in complex biological matrices from preclinical studies, such as animal plasma and tissue homogenates, necessitates the development of highly sensitive, selective, and robust bioanalytical assays. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior specificity and low limits of quantification. nih.govnih.gov

Sample Preparation is a critical first step to isolate the analyte from interfering endogenous components like proteins and phospholipids. Several techniques can be evaluated:

Protein Precipitation (PPT): This is a rapid and straightforward method where a cold organic solvent, typically acetonitrile or methanol, is added to the plasma or tissue homogenate sample to denature and precipitate proteins. nih.govnih.gov After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent (e.g., ethyl acetate (B1210297), methyl tert-butyl ether) based on its physicochemical properties. This method is effective at removing highly polar and non-polar interferences.

Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for analyte concentration. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then selectively eluted with a small volume of solvent. Mixed-mode cation exchange cartridges are often effective for extracting basic compounds like piperazine derivatives. mdpi.com

Chromatographic Separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 or similar stationary phase column is commonly used to separate the analyte from any remaining matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to achieve efficient separation and a good peak shape in a short analysis time. nih.govnih.gov

Mass Spectrometric Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in the positive ion mode is typically used, as the piperazine nitrogen atoms are readily protonated. In MRM, the precursor ion (the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This process ensures high selectivity and sensitivity. A stable isotope-labeled internal standard (e.g., d4- or d8-labeled analog) is ideally used to correct for matrix effects and variability during sample preparation and injection.

Method Validation for a bioanalytical assay must be performed according to regulatory guidelines. Key validation parameters are summarized in the table below.

Table 2: Key Parameters for Bioanalytical Method Validation

| Parameter | Description |

|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of endogenous matrix components. |

| Linearity | The concentration range over which the assay is accurate and precise (e.g., 1-1000 ng/mL). |

| Accuracy & Precision | Assessed at multiple concentration levels (LOD, LLOQ, LQC, MQC, HQC); precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ). |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. nih.gov |

| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample. |

| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte, assessed by comparing the analyte response in post-extraction spiked matrix to that in a pure solution. |

| Stability | Analyte stability is evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and in-processed samples. |

The development and validation of such an LC-MS/MS assay would enable accurate pharmacokinetic and tissue distribution studies of this compound in preclinical animal models. nih.govnih.gov

Medicinal Chemistry Perspectives and Future Directions for 1 3 Chlorophenyl 3 Methylpiperazine Research

Optimization of 1-(3-Chlorophenyl)-3-methylpiperazine as a Pharmacological Research Tool

The optimization of this compound as a pharmacological research tool would involve systematic structural modifications to enhance its potency, selectivity, and utility in studying specific biological pathways. The primary focus would be on understanding how the 3-methyl group influences its interaction with various receptors compared to its unmethylated counterpart, m-CPP.

Key areas for optimization would include:

Stereochemistry: The 3-methyl group introduces a chiral center, resulting in (R)- and (S)-enantiomers. A critical area of research will be the stereoselective synthesis of each enantiomer and the characterization of their individual pharmacological profiles. It is highly probable that the two enantiomers will exhibit different affinities and efficacies at various receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors. This stereochemical differentiation could lead to the development of highly selective research tools.

Further Substitution: Exploration of additional substitutions on both the phenyl ring and the piperazine (B1678402) moiety could fine-tune the compound's properties. For instance, altering the position or nature of the halogen on the phenyl ring could modulate receptor selectivity. N-alkylation at the 4-position of the piperazine ring has been shown to significantly impact the activity of related arylpiperazines, and this would be a fruitful avenue for creating a library of analogs with diverse pharmacological effects.

Exploration of Polypharmacology and Multi-Targeting Strategies for this compound

The inherent ability of the arylpiperazine scaffold to interact with multiple targets makes this compound an interesting candidate for polypharmacology and multi-targeting strategies. researchgate.net This approach is particularly relevant for complex multifactorial diseases like neurodegenerative disorders and cancer. mdpi.commdpi.com

Future research could focus on:

Dual-Target Ligands: Designing derivatives of this compound that simultaneously modulate two or more targets of interest. For example, creating compounds with combined activity at serotonin and dopamine receptors for potential applications in treating depression or Parkinson's disease. mdpi.com Another approach could be to combine pharmacophores for a G protein-coupled receptor (GPCR) and an enzyme, such as a kinase, to create a multi-target therapeutic agent for certain cancers. mdpi.com

Fragment-Based Drug Discovery: Utilizing the this compound scaffold as a core fragment for building more complex molecules with desired multi-target profiles. This would involve screening the fragment against a panel of targets and then growing the molecule to enhance affinity and selectivity for the desired combination of targets.

Prodrug Design and Delivery System Concepts for Enhancing Research Utility

To improve the research utility of this compound, prodrug and advanced delivery system strategies could be employed. These approaches can address potential limitations such as poor bioavailability, rapid metabolism, or off-target effects.

Prodrug Strategies: A prodrug of this compound could be designed to be inactive until it reaches a specific target tissue or organ, where it would be converted to the active compound. This could involve attaching a promoiety that is cleaved by a specific enzyme present at the target site. This approach would be valuable for in vivo studies to minimize systemic exposure and off-target effects.

Nanoparticle Delivery Systems: Encapsulating this compound within nanoparticles could enhance its solubility, stability, and ability to cross biological barriers like the blood-brain barrier. This would be particularly useful for neuroscience research, allowing for targeted delivery to the central nervous system.

Application of Chemogenomics and Systems Biology to Understand this compound Actions

A comprehensive understanding of the biological actions of this compound can be achieved through the application of chemogenomics and systems biology.

Chemogenomic Screening: A library of derivatives of this compound could be screened against a large panel of biological targets, such as receptors and enzymes, to create a detailed map of its bioactivity. mdpi.com This would help in identifying both primary targets and potential off-targets, providing a more complete picture of its pharmacological profile.

Systems Biology Approaches: By combining experimental data from genomic, proteomic, and metabolomic studies with computational modeling, researchers can build a systems-level understanding of how this compound affects cellular networks and pathways. researchgate.net This approach can help in predicting the compound's effects in different biological contexts and in identifying novel therapeutic applications.

Identification of Novel Biological Targets for this compound and its Derivatives

While the primary targets of arylpiperazines are often serotonin and dopamine receptors, there is potential for this compound and its derivatives to interact with novel biological targets. nih.govacnp.org

Future research in this area could involve:

Phenotypic Screening: Testing this compound and its analogs in cell-based assays that model various diseases to identify compounds with interesting biological activity. Subsequent target deconvolution studies could then be used to identify the molecular targets responsible for the observed effects.

Computational Target Prediction: Using in silico methods to predict potential binding partners for this compound based on its chemical structure. These predictions can then be validated experimentally.

Potential Academic Contributions to Therapeutic Innovation Based on the this compound Scaffold

The this compound scaffold holds significant potential for academic contributions to therapeutic innovation. Its structural simplicity and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents.

Academic research could focus on:

Exploring New Therapeutic Areas: Investigating the potential of this compound derivatives in a wide range of diseases beyond the central nervous system, such as cancer, inflammatory disorders, and infectious diseases. mdpi.comnih.gov The arylpiperazine scaffold has shown promise in these areas, and the unique properties of the 3-methyl derivative could offer advantages.

Developing Novel Synthetic Methodologies: The development of new and efficient synthetic routes to this compound and its derivatives would be a valuable contribution to the field of medicinal chemistry. This could enable the rapid generation of diverse chemical libraries for biological screening. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Chlorophenyl)-3-methylpiperazine, and what reagents are critical for its purification?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with carboxylic acid derivatives using HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base . Purification often involves column chromatography with gradients of n-hexane/ethyl acetate or recrystallization from ethanol, as demonstrated in analogous piperazine derivatives .

Q. How is structural characterization of this compound performed?

- Key techniques include:

- NMR spectroscopy to confirm substituent positions on the aromatic ring and piperazine backbone.

- Mass spectrometry (e.g., ESI-MS) to verify molecular weight and fragmentation patterns .

- HPLC (>95% purity criteria) to assess compound integrity, as seen in quality control protocols for similar compounds .

Q. What safety precautions are essential when handling this compound?

- Safety Data Sheets (SDS) recommend:

- Using PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Working in a fume hood due to potential respiratory irritation .

- Proper disposal via licensed waste management services, as it is labeled for research use only .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Variables to optimize include:

- Solvent choice : Anhydrous DMF or THF improves coupling efficiency .

- Catalyst loading : Adjusting HOBt/TBTU stoichiometry (e.g., 1:1 molar ratio) minimizes side products .

- Temperature control : Lower temperatures (0–5°C) during exothermic steps reduce decomposition .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

- Contradictions may arise from substituent effects or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) studies : Compare analogs like 1-(3-bromophenyl)piperazine or trifluoromethyl derivatives to isolate substituent contributions .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .

Q. How can computational modeling predict physicochemical properties relevant to drug discovery?

- Tools like PubChem and Molinspiration calculate:

- LogP (partition coefficient) to estimate lipophilicity.

- TPSA (topological polar surface area) to predict blood-brain barrier permeability .

- GI absorption scores to prioritize compounds with favorable pharmacokinetics .

Q. What methodologies validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H₂O₂), and UV light.

- LC-MS monitoring : Track degradation products and quantify stability over time .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.